N-(3-chlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a nitro-substituted pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The nitrated pyrazole is reacted with 3-chlorophenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Reduction: Formation of N-(3-chlorophenyl)-2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 3-chlorophenylacetic acid and 5-methyl-3-nitro-1H-pyrazole.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl and pyrazole moieties may also contribute to the compound’s activity by binding to specific receptors or enzymes.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be compared with other similar compounds such as:
N-(3-chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the methyl group on the pyrazole ring.
N-(3-chlorophenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group on the pyrazole ring.
N-(3-chlorophenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propionamide: Has a propionamide moiety instead of an acetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H11ClN4O3 |
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Molecular Weight |
294.69 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11ClN4O3/c1-8-5-11(17(19)20)15-16(8)7-12(18)14-10-4-2-3-9(13)6-10/h2-6H,7H2,1H3,(H,14,18) |
InChI Key |
HNYPLMWPPPRVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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